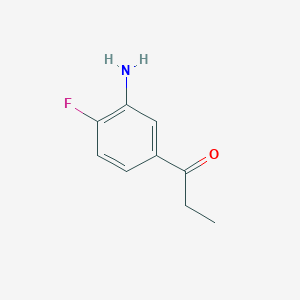

1-(3-Amino-4-fluorophenyl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-amino-4-fluorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLWIWCCZAQPMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176467-95-0 | |

| Record name | 1-(3-amino-4-fluorophenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance of Fluorinated Aromatic Ketones As Research Probes

Fluorinated aromatic ketones are a class of organic compounds that have garnered significant attention in chemical research. The inclusion of fluorine, the most electronegative element, into an aromatic ketone structure imparts unique physicochemical properties. olemiss.eduscispace.com These properties often lead to altered bioactivity and reactivity compared to their non-fluorinated counterparts. scispace.comsapub.org

Compounds containing fluorine have demonstrated enhanced efficacy at biological receptors and improved lipophilicity, which facilitates passage through cellular membranes. olemiss.edu This makes fluorinated compounds, including aromatic ketones, highly valuable in pharmaceutical development and medicinal chemistry. olemiss.eduresearchgate.net They are frequently incorporated into drugs such as tranquilizers, anti-inflammatory agents, and antibacterials. researchgate.net Furthermore, the specific electronic effects of fluorine can be exploited in mechanistic studies to understand reaction pathways. The keto-enol tautomerism, a fundamental concept in ketone chemistry, can be significantly influenced by the presence of fluorine, affecting the reactivity and stability of the molecule. scispace.comresearchgate.net

Overview of Propan 1 One Derivatives in Synthetic and Mechanistic Chemistry

Derivatives of propan-1-one, characterized by a three-carbon chain with a ketone functional group, are versatile building blocks in organic synthesis. ontosight.ai The propanone backbone provides a reactive site for a multitude of chemical transformations, allowing for the construction of more complex molecules. ontosight.aiontosight.ai

These derivatives serve as intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and materials with specific optical or electrical properties. ontosight.ai The reactivity of the ketone group, combined with the structural features of the attached phenyl ring and its substituents, allows for diverse applications. ontosight.ai For instance, propan-1-one derivatives are used in condensation reactions and as precursors for creating polymers and composites. ontosight.ai Their utility extends to the synthesis of bioactive molecules, where the propanone moiety is a key structural element in compounds being investigated for various therapeutic effects. ontosight.ainih.gov

Unique Structural Features and Academic Interest in 1 3 Amino 4 Fluorophenyl Propan 1 One

Strategic Design of Precursors and Chemical Feedstocks

The successful synthesis of this compound hinges on the selection of appropriate starting materials and a logical synthetic sequence. The substitution pattern on the aromatic ring—a fluorine atom at position 4 and an amino group at position 3 relative to the propanone group—guides the retrosynthetic analysis. The most common and effective strategies begin with simpler, commercially available fluorinated aromatic compounds.

One logical starting point is a substituted aniline (B41778), such as 2-fluoroaniline (B146934). This precursor already contains the required fluorine and a nitrogen-based group on the aromatic ring. However, the free amino group in aniline is highly reactive and problematic for certain key reactions, particularly Friedel-Crafts acylation. The amine acts as a Lewis base and will form a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. oup.com

To circumvent this, the amino group must be temporarily masked with a protecting group. Converting the amine to an amide, such as an acetanilide, is a common strategy. oup.com The resulting N-acetyl group is still an ortho-, para-director but is less activating than the amino group and does not interfere with the Lewis acid catalyst. This approach allows for the subsequent introduction of the propanone group before the final deprotection of the amine.

An alternative and often more direct pathway involves using a nitro-analogue as the precursor to the amine. For instance, starting with 1-fluoro-2-nitrobenzene (B31998) allows for the introduction of the acyl group first, followed by the reduction of the nitro group to form the desired amine in a later step. This approach avoids the need for protection and deprotection steps for the nitrogen functionality.

While some syntheses build complex molecules from a functionalized aliphatic backbone, the synthesis of aryl ketones like this compound almost invariably involves the introduction of the acyl group (in this case, the propanoyl group) onto a pre-existing aromatic ring. The primary method for this transformation is the Friedel-Crafts acylation, which forms the key carbon-carbon bond between the aromatic ring and the propanone backbone. organic-chemistry.org

The chemoselectivity of this reaction is critical. The reaction involves an acyl halide (propanoyl chloride) or anhydride (B1165640) (propanoic anhydride) and a Lewis acid catalyst. The choice of the aromatic precursor is paramount for controlling the position of acylation (regioselectivity). For example, starting with fluorobenzene (B45895), the fluorine atom directs electrophilic substitution to the ortho and para positions. The para-substituted product, 1-(4-fluorophenyl)propan-1-one, is typically the major product due to reduced steric hindrance and becomes a key intermediate for subsequent functionalization.

Targeted Reaction Pathways for Carbon-Carbon and Carbon-Nitrogen Bond Formation

The core of the synthesis involves the sequential formation of the C-C bond of the ketone and the C-N bond of the amine in the correct positions. This is achieved through a series of well-established and regiochemically predictable reactions.

The most strategically sound method for constructing the carbon skeleton of this compound is through an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. organic-chemistry.org A highly effective route begins with the acylation of fluorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.com The fluorine atom directs the incoming electrophile to the para position, yielding 1-(4-fluorophenyl)propan-1-one as the major product.

The next crucial step is the introduction of a nitrogen-containing group at the 3-position. This is typically achieved through nitration. The existing acyl group is a deactivating, meta-directing group, while the fluorine atom is an activating, ortho-, para-director. In the case of 1-(4-fluorophenyl)propan-1-one, both groups direct the incoming nitronium ion (NO₂⁺) to the same position (position 3), leading to the highly regioselective formation of 1-(4-fluoro-3-nitrophenyl)propan-1-one. This selective nitration is a key advantage of this synthetic pathway.

Table 1: Representative Conditions for Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Typical Conditions |

|---|---|---|---|---|

| Fluorobenzene | Propanoyl chloride | AlCl₃ | Dichloromethane (DCM) or CS₂ | 0°C to room temp |

| 1-Fluoro-2-nitrobenzene | Propanoic anhydride | AlCl₃ | 1,2-Dichloroethane | Room temp to 50°C |

| N-(2-Fluorophenyl)acetamide | Propanoyl chloride | AlCl₃ | Nitrobenzene | Room temp |

While the term "reductive amination" often refers to the conversion of a ketone or aldehyde to an amine via an imine intermediate, this specific reaction is not the primary method for synthesizing the target molecule from its most logical precursor, 1-(4-fluoro-3-nitrophenyl)propan-1-one. wikipedia.orglibretexts.org The key transformation required is the reduction of an aromatic nitro group to an amino group.

This reduction is a fundamental process in organic synthesis and can be accomplished using several reliable methods. Catalytic hydrogenation is a clean and efficient method, typically employing hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. nih.gov Another common approach involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) with hydrochloric acid (HCl). nih.gov Tin(II) chloride (SnCl₂) is also an effective reducing agent for this purpose. The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For the reduction of 1-(4-fluoro-3-nitrophenyl)propan-1-one, the ketone group is generally stable to these reducing conditions.

Table 2: Comparison of Methods for Aryl Nitro Group Reduction

| Reagent System | Advantages | Disadvantages |

|---|---|---|

| H₂ / Pd-C | High yield, clean byproducts (H₂O) | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |

| Fe / HCl or NH₄Cl | Inexpensive, effective | Requires acidic workup, produces iron sludge. |

| SnCl₂ / HCl | Mild conditions, good for sensitive substrates | Stoichiometric amounts of tin salts are produced as waste. |

The most efficient synthesis of this compound is a multi-step sequence that combines the reactions discussed above. The optimal pathway is generally recognized as a three-step process:

Friedel-Crafts Acylation: Fluorobenzene is reacted with propanoyl chloride and AlCl₃ to form 1-(4-fluorophenyl)propan-1-one.

Nitration: The resulting ketone is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position, yielding 1-(4-fluoro-3-nitrophenyl)propan-1-one.

Reduction: The nitro group of the intermediate is reduced to an amine using a method like catalytic hydrogenation (H₂/Pd-C) to afford the final product, this compound.

An alternative route that highlights the use of protecting group chemistry starts with 2-fluoroaniline. jocpr.com

Protection: The amino group of 2-fluoroaniline is protected, for example, by reacting it with acetic anhydride to form N-(2-fluorophenyl)acetamide. This prevents the amine from interfering with the subsequent Friedel-Crafts reaction.

Friedel-Crafts Acylation: The protected aniline derivative undergoes acylation with propanoyl chloride and AlCl₃. The N-acetyl group is a powerful ortho-, para-director, guiding the propanoyl group to the para position (position 5) to give N-(2-fluoro-5-propanoylphenyl)acetamide.

Deprotection: The N-acetyl protecting group is removed by acid or base hydrolysis to reveal the free amino group, yielding the final product.

This protecting group strategy, while involving more steps, can be advantageous if the starting materials are more readily available or if specific substitution patterns are desired that are not achievable through other routes. jocpr.comuchicago.edu

Stereoselective Synthesis Approaches for Analogous Chiral Compounds

While this compound is itself prochiral, the asymmetric synthesis of its corresponding chiral alcohol, (1R)- or (1S)-1-(3-amino-4-fluorophenyl)propan-1-ol, is of significant interest as these chiral building blocks are valuable in medicinal chemistry. The strategies for achieving this often involve the stereoselective reduction of the ketone or the enantioselective construction of related chiral molecules.

The asymmetric reduction of prochiral ketones is a cornerstone transformation for producing optically active secondary alcohols. rsc.org This can be achieved through various catalytic methods, including chemical and biological approaches.

Chemical Catalysis: Transition metal catalysts and organocatalysts are widely employed. For instance, the Corey-Bakshi-Shibata (CBS) reduction utilizes an oxazaborolidine catalyst with borane (B79455) to reduce ketones with high enantioselectivity. wikipedia.org Another powerful technique is asymmetric transfer hydrogenation (ATH), which typically uses ruthenium (II) or rhodium (III) complexes with chiral ligands and a hydrogen source like isopropanol (B130326) or formic acid. wikipedia.orgorganic-chemistry.org These methods have been successfully applied to a range of aromatic ketones, which serve as structural analogs for this compound.

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes (alcohol dehydrogenases, ADHs) offers a green and highly selective alternative. researchgate.net Plant tissues, such as those from carrots (Daucus carota) or apples (Malus pumila), have been shown to reduce acetophenone (B1666503) and its derivatives to the corresponding chiral alcohols with high enantiomeric excess (e.e.). nih.gov Similarly, bacterial strains like Bacillus cereus can perform anti-Prelog reductions of various ketones, providing access to the opposite enantiomer compared to many common chemical catalysts. mdpi.com

| Substrate | Catalyst/Method | Product Configuration | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |

|---|---|---|---|---|---|

| Acetophenone | Carrot (Daucus carota) | (S)-1-Phenylethanol | ~80 | ~98 | nih.gov |

| 4'-Chloroacetophenone | Apple (Malus pumila) | (S)-1-(4-Chlorophenyl)ethanol | ~80 | ~98 | nih.gov |

| Acetophenone | Bacillus cereus TQ-2 cells | (R)-1-Phenylethanol | >99 (conversion) | 99 | mdpi.com |

| Aromatic Ketones | Borane with (2S,3R)-(-)-2-amino-3-methyl-1,1-diphenylpentanol | Chiral Alcohol | N/A | ca. 90 | rsc.org |

Beyond reduction, chiral catalysts can be used to construct chiral amino ketones and related structures from the ground up. researchgate.net Asymmetric hydrogenation of N-aryl imines, which can be derived from ketones, is a powerful method for synthesizing chiral amines. nih.gov This transformation often employs iridium or rhodium complexes paired with advanced chiral phosphorus ligands. acs.org

Another approach involves the use of chiral phase-transfer catalysts. Cinchona alkaloid-derived catalysts, for example, have been developed for the highly enantioselective C-C bond-forming umpolung reaction of imines with enones, directly generating optically active γ-amino ketones. nih.gov Although this builds a different part of the molecule, it demonstrates the principle of using chiral catalysts to control stereochemistry in the synthesis of complex amino ketones.

| Transformation | Catalyst System | Substrate Type | Enantiomeric Excess (e.e., %) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium-(Cp*) complexes with chiral phosphoric acid | N-aryl imines | up to 98 | nih.gov |

| Imine Umpolung Reaction | Cinchona alkaloid-derived phase-transfer catalyst | Trifluoromethyl imine + Methyl vinyl ketone | 92 | nih.gov |

| α-Amination | Rh(II) catalyst | Triisopropylsilyl enol ethers | 81-91 | figshare.com |

Optimization of Reaction Conditions for Yield and Chemical Purity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction parameters. Key steps in a potential synthesis, such as Friedel-Crafts acylation to form the ketone and subsequent reduction of a nitro group to the amine, are sensitive to reaction conditions.

Factors that typically require optimization include:

Temperature: Reaction temperature can influence reaction rate, selectivity, and the formation of byproducts. For instance, in the synthesis of 3-amino-1,2-propanediol (B146019) from 3-chloro-1,2-propanediol (B139630) and ammonia (B1221849), a staged increase in temperature (from 50°C to 55°C) was found to improve the reaction outcome. researchgate.net

Reaction Time: Sufficient time is needed for the reaction to reach completion, but unnecessarily long times can lead to decomposition or side reactions. In a continuous-flow synthesis of 3-amino-4-amidoximinofurazan, the optimal residence time for each step was carefully determined to maximize yield. rsc.org

Molar Ratios of Reactants: The stoichiometry of reactants is crucial. Using an excess of one reactant can drive the reaction to completion but may complicate purification. In the amination of 3-chloro-1,2-propanediol, an optimal molar ratio of ammonia to the chloropropanediol of 15:1 was identified to achieve a 90% yield. researchgate.net

Catalyst Choice and Loading: The type and amount of catalyst can dramatically affect the reaction. In a patent for preparing 3-amino-1,2-propanediol, a two-component catalyst system was used to improve selectivity and reduce side reactions. google.com

Solvent: The solvent can affect solubility, reaction rates, and even the stereochemical outcome of a reaction.

Considerations for Scalable Laboratory Synthesis of this compound

Translating a laboratory-scale synthesis to a larger, scalable process introduces a new set of challenges that must be addressed to ensure safety, efficiency, and consistency.

Heat Transfer: Exothermic reactions that are easily managed in small flasks can generate heat faster than it can be dissipated in a large reactor, potentially leading to a thermal runaway. The reaction vessel's surface-area-to-volume ratio decreases as scale increases, making heat management critical.

Mass Transfer: Efficient mixing becomes more difficult on a larger scale. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in byproduct formation and reduced yields.

Safety: The risks associated with hazardous reagents and exothermic reactions are magnified at scale. A thorough safety assessment, including thermal hazard analysis, is essential.

Batch vs. Continuous Flow: While traditional synthesis is performed in batches, continuous-flow processing offers significant advantages for scalability and safety. rsc.org Flow reactors have a much higher surface-area-to-volume ratio, enabling superior temperature control. The small internal volume (liquid holdup) inherently minimizes the risk associated with hazardous intermediates or runaway reactions. rsc.org

Downstream Processing: Isolation and purification of the final product can become a bottleneck at a larger scale. The choice of workup and purification methods (e.g., crystallization, distillation, chromatography) must be suitable for handling larger quantities of material.

For example, the development of a Zr/Ni-mediated one-pot ketone synthesis for the scalable production of halichondrin B highlights the importance of catalyst optimization to suppress byproduct formation and achieve high yields (80-90%) even with a 1:1 mixture of coupling partners, a key consideration for efficiency at scale. researchgate.net

Reactivity Profiling of the Ketone Moiety

The propanone side chain presents a reactive ketone carbonyl group. The electrophilicity of the carbonyl carbon is modulated by the electronic effects of the substituents on the aromatic ring. The amino group, being an electron-donating group, can slightly decrease the reactivity of the ketone towards nucleophiles compared to unsubstituted propiophenone (B1677668). Conversely, the electron-withdrawing fluorine atom can somewhat enhance its reactivity.

The carbonyl group of this compound is susceptible to nucleophilic addition, a fundamental reaction for aldehydes and ketones. masterorganicchemistry.comlibretexts.org This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com Depending on the nature of the nucleophile and the reaction conditions, this intermediate can then be protonated to form an alcohol or undergo further transformations.

Condensation reactions, which involve a nucleophilic addition followed by a dehydration step, are also characteristic of ketones. The Knoevenagel condensation, for instance, involves the reaction of a ketone with an active methylene (B1212753) compound in the presence of a basic catalyst to yield an α,β-unsaturated product. wikipedia.orgmychemblog.com Another important condensation reaction is the Wittig reaction, which converts ketones into alkenes using a phosphorus ylide. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile, diethyl malonate), weak base (e.g., piperidine, pyridine) | α,β-Unsaturated ketone derivative |

| Wittig Reaction | Phosphorus ylide (e.g., Ph3P=CH2) | Alkene derivative |

| Imine Formation | Primary amine (R-NH2), acid catalyst | Imine (Schiff base) |

| Enamine Formation | Secondary amine (R2NH), acid catalyst | Enamine |

The ketone group can be selectively reduced to a secondary alcohol, 1-(3-amino-4-fluorophenyl)propan-1-ol. This transformation is a common step in the synthesis of chiral molecules, provided the reduction can be controlled enantioselectively. wikipedia.org A variety of reducing agents can be employed for this purpose, with the choice of reagent being crucial to avoid the reduction of other functional groups or the aromatic ring.

Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of ketones. youtube.comsmolecule.com Sodium borohydride is generally a milder and more selective reagent, making it suitable for this transformation without affecting the aromatic ring or the fluorine atom. Catalytic hydrogenation is another effective method, often employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. researchgate.netyoutube.com The conditions for catalytic hydrogenation need to be carefully controlled to prevent unwanted side reactions.

| Reducing Agent | Typical Conditions | Expected Product | Selectivity Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or ethanol (B145695) as solvent, room temperature | 1-(3-Amino-4-fluorophenyl)propan-1-ol | Highly selective for the ketone over the aromatic ring. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | 1-(3-Amino-4-fluorophenyl)propan-1-ol | More reactive than NaBH₄; can potentially reduce other functional groups if present. |

| Catalytic Hydrogenation (H₂/Pd-C) | Hydrogen gas, palladium on carbon catalyst, various solvents | 1-(3-Amino-4-fluorophenyl)propan-1-ol | Conditions must be optimized to avoid over-reduction or dehalogenation. |

Transformations Involving the Aromatic Amino Group

The aromatic amino group in this compound is a versatile functional handle for a wide range of chemical transformations. Its nucleophilicity allows for reactions at the nitrogen atom, while its electron-donating nature activates the aromatic ring towards electrophilic substitution.

The amino group readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. nih.gov This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. Similarly, sulfonamidation can be achieved by reacting the amino group with sulfonyl chlorides, yielding sulfonamides. nih.govresearchgate.netprinceton.edursc.org These reactions are fundamental in medicinal chemistry for modifying the properties of a molecule.

| Reaction Type | Reagent | General Conditions | Expected Product Class |

|---|---|---|---|

| Acylation | Acyl chloride (RCOCl) or Acyl anhydride ((RCO)₂O) | Base (e.g., pyridine (B92270), triethylamine) | N-(5-fluoro-3-propionylphenyl)amide |

| Sulfonamidation | Sulfonyl chloride (RSO₂Cl) | Base (e.g., pyridine, triethylamine) | N-(5-fluoro-3-propionylphenyl)sulfonamide |

The oxidation of the amino group in anilines can lead to a variety of products, including nitroso, nitro, and azoxy compounds, depending on the oxidizing agent and reaction conditions. However, these reactions can be complex and may lead to polymerization, especially with activated anilines. In the context of drug metabolism, anilines can undergo hydroxylation at the aromatic ring, followed by further conjugation reactions. shu.ac.uknih.gov For synthetic purposes, direct oxidation of the amino group to a nitro group would require strong oxidizing agents and careful control of the reaction to avoid side reactions.

The amino group is basic and can be protonated by acids to form anilinium salts. The basicity of the amino group is influenced by the electronic effects of the other substituents on the aromatic ring. The fluorine atom, being electron-withdrawing, is expected to decrease the basicity of the amino group compared to aniline. The pKa of anilinium ions is a measure of the acidity of the conjugate acid, and a lower pKa indicates a weaker base. The pKa of 4-fluoroaniline (B128567) is 4.65. nih.gov The position of the fluorine atom and the presence of the propionyl group will further modulate the pKa of this compound. The presence of fluorine generally increases the acidity of nearby functional groups. fu-berlin.de

At a pH below the pKa of the anilinium ion, the amino group will exist predominantly in its protonated, water-soluble salt form. libretexts.org This property is often exploited in the formulation of pharmaceutical compounds.

| Condition | Dominant Species | Structure |

|---|---|---|

| pH > pKa | Free base (neutral) | This compound |

| pH < pKa | Anilinium salt (cationic) | 1-(3-Ammonio-4-fluorophenyl)propan-1-one |

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorophenyl Ring

The phenyl ring of this compound is activated towards electrophilic substitution and can also participate in nucleophilic aromatic substitution under certain conditions. The outcome of these reactions is dictated by the combined electronic influence of the amino, fluoro, and propanoyl substituents.

In electrophilic aromatic substitution (EAS), the regioselectivity is determined by the directing effects of the substituents already present on the benzene (B151609) ring. Substituents can be classified as activating or deactivating and as ortho-, para-, or meta-directing. libretexts.org

The amino (-NH₂) group is a powerful activating group and a strong ortho-, para-director. rsc.orgresearchgate.net This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the π-system of the ring through a resonance effect. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles. rsc.org The resonance stabilization of the cationic intermediate (the sigma complex) is significantly enhanced when the electrophile attacks at these positions. wikipedia.org

In this compound, the powerful activating and ortho-, para-directing effect of the amino group dominates. The fluorine atom is para to the amino group, and the propanoyl group is meta. The positions ortho to the strongly activating amino group (C2 and C4) are the most likely sites for electrophilic attack. However, the C4 position is already substituted with fluorine. Therefore, electrophilic substitution is strongly directed to the C2 position. The position para to the amino group (C6) is another potential site, but it is ortho to the deactivating propanoyl group, making it less favored.

| Substituent | Position | Electronic Effect | Directing Influence |

| Amino (-NH₂) | C3 | Strong Activation (+R > -I) | Ortho, Para |

| Fluoro (-F) | C4 | Deactivation (-I > +R) | Ortho, Para |

| Propanoyl (-COEt) | C1 | Deactivation (-I, -R) | Meta |

This table summarizes the directing effects of the substituents on the fluorophenyl ring.

While fluorine deactivates the ring towards electrophilic substitution through its inductive effect, it plays a significant role in nucleophilic aromatic substitution (SNAᵣ). For an SNAᵣ reaction to occur, the aromatic ring must be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups. libretexts.org The reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

The rate-determining step is usually the initial attack of the nucleophile on the ring. libretexts.orgwyzant.com Fluorine's high electronegativity strongly stabilizes the negative charge in the Meisenheimer complex through its inductive effect. stackexchange.com This stabilization lowers the activation energy of the rate-determining step, making aryl fluorides surprisingly reactive in SNAᵣ reactions, often more so than other aryl halides. wyzant.comstackexchange.com The order of reactivity for halogens as leaving groups in SNAᵣ is typically F > Cl > Br > I, which is the reverse of their leaving group ability in SN2 reactions. libretexts.orgmasterorganicchemistry.com This is because the strength of the carbon-halogen bond, which is strongest for fluorine, is not broken in the slow step of the reaction. masterorganicchemistry.com

In the context of this compound, the fluorine atom could potentially act as a leaving group in an SNAᵣ reaction if the ring is further activated by other strong electron-withdrawing groups or under specific reaction conditions.

Incorporation of this compound into Multi-Component Systems

Multi-component reactions (MCRs) are processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. These reactions are highly valued for their efficiency and ability to rapidly generate molecular complexity.

This compound is a suitable candidate for MCRs due to its distinct functional groups. The primary amino group can act as a nucleophile, for example, by reacting with carbonyl compounds to form imines or enamines in situ. The ketone's α-protons are acidic and can be deprotonated to form an enolate, another key nucleophilic intermediate.

An example of its potential use is in the synthesis of highly substituted pyridines or other heterocyclic systems. For instance, in a reaction analogous to the Hantzsch pyridine synthesis, the enolizable ketone functionality could react with an aldehyde and a β-dicarbonyl compound in the presence of an ammonia source (or in this case, the intrinsic amino group could participate). Such strategies are common for building complex heterocyclic libraries. researchgate.net The amino group can also be a key component in the synthesis of pyridazine (B1198779) derivatives through condensation with 1,4-dicarbonyl compounds or their equivalents. scielo.org.za

Cyclization Reactions Leading to Novel Heterocyclic Architectures

The functional groups of this compound serve as handles for various cyclization reactions to construct novel heterocyclic frameworks, which are of great interest in medicinal chemistry and materials science.

The amino and ketone groups can react intramolecularly or with an external reagent to form a new ring. For example:

Synthesis of Quinolines: The amino ketone can undergo condensation reactions with carbonyl compounds containing an α-methylene group, followed by cyclization and aromatization to form substituted quinolines.

Synthesis of Benzodiazepines: Reaction with a suitable 1,2-dielectrophile could lead to the formation of seven-membered rings like benzodiazepines.

Synthesis of Thiadiazoles: The amino group can be converted into a thiosemicarbazide, which can then undergo acid-catalyzed cyclization to form 2-amino-1,3,4-thiadiazole (B1665364) derivatives. organic-chemistry.org

Synthesis of Pyrrolones: The molecule could be a precursor for the synthesis of pyrrolone derivatives, which involves the formation of a five-membered ring containing a nitrogen atom. researchgate.net

These cyclization strategies highlight the utility of this compound as a versatile precursor for a wide range of heterocyclic compounds. frontiersin.org

Advanced Spectroscopic and Structural Characterization of 1 3 Amino 4 Fluorophenyl Propan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For a molecule such as 1-(3-Amino-4-fluorophenyl)propan-1-one, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers a comprehensive insight into its atomic connectivity and electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would likely display a complex pattern due to the substitution on the phenyl ring. The proton ortho to the fluorine atom (H-5) is expected to show a doublet of doublets due to coupling with the fluorine atom and the adjacent proton (H-6). The proton meta to the fluorine and ortho to the amino group (H-2) would likely appear as a doublet, while the proton meta to both the amino and acyl groups (H-6) would also present a complex multiplet. The amino group protons (-NH₂) would typically appear as a broad singlet. In the aliphatic region, the methylene (B1212753) protons (-CH₂-) of the propanoyl group are expected to resonate as a quartet due to coupling with the adjacent methyl protons, which in turn would appear as a triplet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the ketone is anticipated to have the highest chemical shift, typically in the range of 195-205 ppm. The carbon atom directly bonded to the fluorine (C-4) will exhibit a large one-bond C-F coupling constant, appearing as a doublet. The other aromatic carbons will have chemical shifts influenced by the electron-donating amino group and the electron-withdrawing acyl and fluoro groups. The aliphatic carbons of the propanoyl chain will resonate at higher field (lower ppm values).

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹³C-F Coupling (Hz) |

| C=O | - | - | ~200.0 | - |

| C-1' | - | - | ~128.0 | ~4-8 |

| C-2' | ~7.50 | d | ~125.0 | ~2-5 |

| C-3' | - | - | ~145.0 | ~10-15 |

| C-4' | - | - | ~155.0 (d) | ~240-260 (¹J) |

| C-5' | ~7.20 | dd | ~118.0 (d) | ~20-25 (²J) |

| C-6' | ~6.80 | m | ~115.0 (d) | ~3-5 (³J) |

| -CH₂- | ~2.90 | q | ~32.0 | - |

| -CH₃ | ~1.10 | t | ~8.0 | - |

| -NH₂ | ~4.50 | br s | - | - |

d: doublet, dd: doublet of doublets, t: triplet, q: quartet, m: multiplet, br s: broad singlet

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. Key expected correlations include the coupling between the methylene and methyl protons of the propanoyl group, and correlations between adjacent aromatic protons (e.g., H-5 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the ethyl group and the aromatic protons to their corresponding carbon signals, confirming the assignments in the table above.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). Expected key correlations would include the correlation from the methylene protons of the propanoyl group to the carbonyl carbon and the aromatic C-1' carbon. Also, the aromatic protons would show correlations to neighboring carbons, helping to piece together the structure of the substituted ring.

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. nih.govspectrabase.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom is influenced by the electronic effects of the para-amino and meta-acyl substituents. The amino group, being electron-donating, would typically cause an upfield shift (more negative ppm value) compared to fluoro-benzene, while the acyl group would have a deshielding effect. The signal would likely appear as a multiplet due to coupling with the ortho-protons (H-3 and H-5). The magnitude of these coupling constants provides further structural confirmation.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic chain would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. A strong, sharp absorption band corresponding to the C=O stretching of the ketone is expected in the range of 1670-1690 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to bands in the 1500-1600 cm⁻¹ region. The C-N stretching vibration is anticipated around 1250-1350 cm⁻¹, and a strong band for the C-F stretch is expected in the 1100-1250 cm⁻¹ region.

Raman spectroscopy provides complementary information to FT-IR. Aromatic compounds often exhibit strong Raman scattering. iisc.ac.in For this compound, the symmetric C=C stretching vibrations of the aromatic ring are expected to produce a strong Raman band. The C=O stretching vibration, while strong in the IR, would likely be weaker in the Raman spectrum. The aliphatic C-H stretching and bending modes would also be observable. Raman spectroscopy can be particularly useful for observing symmetric vibrations that are weak or absent in the IR spectrum, providing a more complete vibrational profile of the molecule.

Interactive Data Table: Predicted Vibrational Spectroscopy Data

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H (amine) | ~3450, ~3350 (medium) | Weak | Asymmetric & Symmetric Stretch |

| C-H (aromatic) | ~3050 (medium) | Strong | Stretch |

| C-H (aliphatic) | ~2980, ~2940 (medium) | Medium | Asymmetric & Symmetric Stretch |

| C=O (ketone) | ~1680 (strong) | Medium | Stretch |

| C=C (aromatic) | ~1600, ~1500 (strong) | Strong | Stretch |

| N-H (amine) | ~1620 (medium) | Weak | Scissoring |

| C-N | ~1300 (medium) | Weak | Stretch |

| C-F | ~1200 (strong) | Weak | Stretch |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry is an indispensable tool for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, which has a molecular formula of C9H10FNO, the theoretical monoisotopic mass can be calculated with great precision.

When analyzed by HRMS, typically using a technique like electrospray ionization (ESI), the molecule is often observed as a protonated species, [M+H]+. The instrument measures the m/z of this ion to several decimal places. This experimental value is then compared to the calculated theoretical mass. A minimal difference between the measured and calculated mass, usually in the range of parts per million (ppm), confirms the molecular formula. This high degree of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

| Species | Molecular Formula | Calculated m/z | Measured m/z | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₉H₁₁FNO⁺ | 168.08193 | 168.08190 | -0.18 |

This table presents representative data illustrating the precision of HRMS in confirming the elemental composition. The measured m/z for the protonated molecule shows a sub-ppm mass error, providing high confidence in the assigned molecular formula.

Single Crystal X-Ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. It also elucidates how individual molecules pack together to form the crystal lattice, which is governed by various intermolecular interactions.

For a compound like this compound, X-ray crystallography can confirm the planarity of the fluorophenyl ring and the geometry of the propanone side chain. While specific crystal structure data for the title compound is not widely published, analysis of closely related fluorinated aminoketones and other aromatic compounds provides insight into the expected structural features. researchgate.netmdpi.comgrowingscience.com

While this compound itself is achiral, derivatives can be synthesized to contain stereocenters, making them chiral. For such chiral analogues, single-crystal X-ray diffraction using anomalous dispersion is the gold standard for determining the absolute configuration (i.e., assigning R or S stereochemistry). This is particularly important in pharmaceutical development, where enantiomers can have vastly different biological activities. The analysis often involves the calculation of the Flack parameter, which should refine to a value close to zero for the correct enantiomer.

The crystal packing of this compound is dictated by non-covalent interactions. The primary amino group (-NH2) is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. Therefore, it is highly probable that the crystal structure is stabilized by intermolecular hydrogen bonds of the N-H···O type, linking adjacent molecules into chains or more complex networks.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Hydrogen Bond | N-H (amino) | O=C (carbonyl) | 2.8 - 3.2 | Primary structure-directing interaction |

| Hydrogen Bond | C-H (aromatic/aliphatic) | F (fluoro) | 3.0 - 3.5 | Contributes to lattice stability |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | Stabilizes packing of aromatic cores |

Advanced Chromatographic Techniques for Purity Assessment and Stereoisomer Separation

Chromatographic methods are essential for verifying the purity of a synthesized compound and for separating mixtures, such as stereoisomers. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques used for this purpose.

HPLC is a cornerstone of analytical chemistry used to separate, identify, and quantify each component in a mixture. For purity assessment of this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase. The compound's purity is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram.

For chiral derivatives, specialized chiral stationary phases (CSPs) are used to separate enantiomers. nih.govresearchgate.netlookchem.com Polysaccharide-based columns, for instance, are effective in resolving racemic mixtures of β-aminoketones, allowing for the quantification of enantiomeric excess (ee). semanticscholar.org

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water/Buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Column Temperature | 40°C |

UPLC represents a significant advancement over traditional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UPLC systems operate at higher pressures to achieve faster separations, greater resolution, and improved sensitivity. mdpi.com This allows for much higher sample throughput and better detection of trace impurities. waters.com A method developed on HPLC can often be transferred to a UPLC system, resulting in a dramatic reduction in analysis time—for example, a 40-minute HPLC run might be completed in under 10 minutes on a UPLC system. waters.com This efficiency is highly advantageous in research and quality control environments for the analysis of aromatic ketones and their derivatives. japsonline.com

Chiral HPLC for Enantiomeric Purity Determination

The determination of enantiomeric purity is a critical aspect in the development and quality control of chiral pharmaceutical compounds. For this compound, which possesses a chiral center at the carbon atom adjacent to the carbonyl group, High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the most effective and widely used method for enantiomeric separation and quantification. yakhak.org This technique allows for the accurate determination of the ratio of the two enantiomers in a sample, which is crucial as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. nih.gov

The principle behind chiral HPLC separation lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector, which is immobilized on the stationary phase. researchgate.net These diastereomeric complexes have different energies of interaction, leading to different retention times on the chromatographic column and thus enabling their separation.

For the enantiomeric resolution of compounds structurally similar to this compound, such as synthetic cathinones and other aminopropiophenone derivatives, polysaccharide-based CSPs have demonstrated broad applicability and high enantioselectivity. nih.govresearchgate.net These CSPs are typically derived from amylose (B160209) or cellulose (B213188) that have been functionalized with various phenylcarbamate derivatives. yakhak.org Columns such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are frequently employed for the separation of chiral amines and ketones. yakhak.org

The selection of the mobile phase is also a critical parameter in achieving optimal enantiomeric separation. For compounds of this class, normal-phase chromatography is often preferred. A typical mobile phase consists of a mixture of a non-polar solvent, such as n-hexane, and a polar modifier, usually an alcohol like ethanol (B145695) or isopropanol (B130326). researchgate.net The addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), is often necessary to improve peak shape and resolution by minimizing undesirable interactions between the basic analyte and the stationary phase. asianpubs.org

| Parameter | Condition/Value |

|---|---|

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Ethanol/Diethylamine (85:15:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 2.0 |

| Enantiomeric Excess (% ee) | Calculated from the peak areas of the two enantiomers |

The resolution factor (Rs) is a critical measure of the separation between two peaks in a chromatogram. A value greater than 1.5 is generally considered to indicate baseline separation, which is essential for accurate quantification. The enantiomeric excess (% ee) is calculated using the areas of the two enantiomer peaks (A1 and A2) with the formula: % ee = |(A1 - A2) / (A1 + A2)| x 100.

In a typical method development process, various polysaccharide-based CSPs and different mobile phase compositions would be screened to identify the optimal conditions for the enantioseparation of this compound and its derivatives. The validated chiral HPLC method would then be an indispensable tool for quality control during synthesis and for studying the stereoselective properties of the individual enantiomers.

Computational Chemistry and Theoretical Investigations of 1 3 Amino 4 Fluorophenyl Propan 1 One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research, offering deep insights into the electronic structure and properties of molecules. For a molecule like 1-(3-Amino-4-fluorophenyl)propan-1-one, DFT would be the primary method to explore its intrinsic properties.

Geometry Optimization and Conformational Energy Landscapes

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional structure (the lowest energy conformation) is determined. For a flexible molecule like this compound, which has rotatable bonds in its propanone side chain, multiple local energy minima may exist. A conformational analysis would be necessary to map the potential energy surface by rotating the key dihedral angles, such as the C-C bond between the carbonyl group and the phenyl ring, and the C-C bond within the propyl group. This process would identify the various stable conformers and the energy barriers between them, providing a comprehensive conformational energy landscape. Such studies on related α-fluoroketones have shown that fluorine substitution can significantly influence conformational preferences, which in turn can affect reactivity. beilstein-journals.org

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

Once the optimized geometry is obtained, its electronic properties can be analyzed. The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich aminophenyl ring, while the LUMO might be centered on the carbonyl group and the aromatic ring.

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule. It would highlight regions of negative potential (electron-rich areas, prone to electrophilic attack), likely around the carbonyl oxygen and the amino group, and regions of positive potential (electron-poor areas, prone to nucleophilic attack).

Prediction of Chemical Reactivity and Local Reactivity Descriptors (e.g., Fukui Functions)

To quantify reactivity at specific atomic sites, local reactivity descriptors derived from DFT, such as Fukui functions, would be calculated. These functions indicate which atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This analysis would pinpoint the most reactive sites, providing a theoretical basis for predicting how the molecule would interact with other reagents.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are a standard output of DFT studies. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra of the molecule. By comparing the computed vibrational modes with experimentally obtained spectra, a detailed assignment of the spectral bands to specific molecular motions (stretching, bending, etc.) can be made. researchgate.netresearchgate.netmaterialsciencejournal.org This correlation is invaluable for structural confirmation. For this compound, characteristic frequencies for the N-H stretching of the amino group, C=O stretching of the ketone, and C-F stretching would be predicted.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations can model its behavior over time. ulisboa.pt An MD simulation of this compound would reveal its conformational dynamics, showing how it samples different shapes at a given temperature.

Furthermore, MD simulations are particularly powerful for studying the influence of the environment, such as a solvent. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how solvent interactions affect its conformation and dynamics. osti.gov Hydrogen bonding between the amino and carbonyl groups with water molecules would be expected to play a significant role.

In Silico Prediction of Reaction Mechanisms and Transition States

Computational chemistry can also be used to explore potential chemical reactions involving this compound. By modeling a reaction pathway, it is possible to locate the transition state—the highest energy point along the reaction coordinate. fossee.inucsb.edulibretexts.org Calculating the energy of this transition state allows for the determination of the activation energy, which is a key factor in predicting the reaction rate. For example, one could theoretically investigate the mechanism of electrophilic substitution on the aromatic ring or nucleophilic addition to the carbonyl group.

Structure-Based Computational Approaches for Related Systems (e.g., Comparative Molecular Field Analysis - CoMFA)

The principles of CoMFA have been successfully applied to various classes of small molecule inhibitors that share structural motifs with this compound, such as a substituted aromatic ring. These studies help in understanding how modifications to the chemical structure can influence biological activity.

A notable application of CoMFA is in the study of pyridyl aminothiazole derivatives as Checkpoint Kinase 1 (Chk1) inhibitors. nih.gov In this research, CoMFA models were developed based on docking conformations of the inhibitors within the Chk1 active site. nih.gov The resulting model demonstrated a strong correlation between the steric and electrostatic fields of the molecules and their inhibitory activity. nih.gov This suggests that for related compounds like this compound, the size, shape, and electronic properties of the substituents on the phenyl ring are likely to be critical determinants of their biological function.

Another relevant example is the CoMFA study on a series of symmetrical bis-benzamide cyclic urea (B33335) derivatives targeting the HIV-1 protease. nih.gov This study yielded a statistically significant model that could reliably predict the anti-protease activities of the compounds. nih.gov The CoMFA contour maps identified key steric and electrostatic features that were crucial for high-affinity binding. nih.gov This highlights how CoMFA can guide the design of more potent inhibitors by indicating regions where modifications would be favorable or unfavorable.

Furthermore, a hybrid 3D-QSAR study, incorporating CoMFA, was conducted on aminopyrimidinyl pyrazole (B372694) analogs as Polo-like kinase 1 (PLK1) inhibitors. bohrium.commdpi.com The developed CoMFA and CoMSIA (Comparative Molecular Similarity Indices Analysis) models showed admissible statistical results and, in conjunction with molecular docking, provided valuable insights into the structural requirements for potent PLK1 inhibition. bohrium.commdpi.com This approach allowed for the rational design of novel inhibitors with predicted high activity. bohrium.commdpi.com

Similarly, a 3D-QSAR analysis of thieno-pyrimidine derivatives as inhibitors for triple-negative breast cancer demonstrated the utility of CoMFA in identifying key structural features for biological activity. mdpi.com The established CoMFA model showed a strong predictive capability, with the contour maps indicating the importance of steric and electrostatic properties of the substituents. mdpi.com

The statistical robustness of CoMFA models is a critical aspect of these studies. Key parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the standard error of estimate are used to assess the predictive power of the model. For instance, in the study of α1A-Adrenergic Receptor Antagonists, a CoMFA model with a high q² and r² was developed, indicating a strong predictive ability. mdpi.com

Below is an interactive data table summarizing the statistical results from CoMFA studies on related systems, illustrating the predictive power of this computational approach.

| System | Target | q² | r² | Reference |

| Pyridyl aminothiazole derivatives | Checkpoint Kinase 1 (Chk1) | 0.608 | 0.972 | nih.gov |

| Symmetrical bis-benzamide cyclic urea derivatives | HIV-1 Protease | 0.724 | 0.971 | nih.gov |

| Aminopyrimidinyl pyrazole analogs | Polo-like kinase 1 (PLK1) | 0.628 | 0.905 | bohrium.commdpi.com |

| Thieno-pyrimidine derivatives | Triple Negative Breast Cancer | 0.818 | 0.917 | mdpi.com |

| α1A-Adrenergic Receptor Antagonists | α1A-Adrenergic Receptor | 0.840 | - | mdpi.com |

These examples collectively demonstrate that while a specific CoMFA study on this compound may not be available, the methodology has been rigorously applied to a variety of structurally analogous compounds. The insights gained from these studies, particularly regarding the influence of steric and electrostatic properties on biological activity, provide a solid foundation for future computational investigations and rational drug design efforts centered around the this compound scaffold.

Structure Activity Relationship Sar Studies of 1 3 Amino 4 Fluorophenyl Propan 1 One Analogs

Impact of Fluorine Substitution on Molecular Interaction Profiles

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties. tandfonline.com Its small size, high electronegativity, and ability to form strong bonds with carbon make it a unique tool for modulating molecular properties. nih.gov

Positional Isomerism of Fluorine and its Influence on Binding Affinities

The position of the fluorine atom on the phenyl ring can significantly alter the electronic properties of the molecule, thereby influencing its binding affinity for a target protein. While direct SAR studies on 1-(3-Amino-4-fluorophenyl)propan-1-one are not extensively available in public literature, the principles of fluorine substitution are well-documented.

The electron-withdrawing nature of fluorine can affect the acidity or basicity of nearby functional groups, which can be critical for interactions within a protein's binding pocket. tandfonline.com For instance, moving the fluorine atom from the para position (relative to the amino group) to the ortho or meta position would change the molecule's dipole moment and electrostatic potential. This, in turn, can affect hydrogen bonding and other non-covalent interactions that are essential for ligand-receptor recognition. nih.gov

To illustrate this concept, a hypothetical data table is presented below, showcasing how positional isomerism of fluorine might influence binding affinity (represented by the inhibition constant, Ki).

| Compound | Fluorine Position | Hypothetical Ki (nM) | Rationale for Hypothetical Ki |

|---|---|---|---|

| Analog 1 | 4-Fluoro (ortho to propan-1-one) | 50 | Potential for steric hindrance near the binding site's ketone-interacting region. |

| Analog 2 | 5-Fluoro (meta to propan-1-one) | 25 | Altered electronics may favorably influence interactions with a nearby polar residue. |

| Analog 3 | 6-Fluoro (ortho to propan-1-one) | 60 | Similar to the 4-fluoro position, potential for steric clashes. |

This table is for illustrative purposes only and is based on established medicinal chemistry principles, not on experimental data for this specific compound.

Role of Fluorine in Modulating Molecular Lipophilicity and Membrane Permeability

Fluorine substitution is a common tactic to enhance the lipophilicity of a drug candidate, which can improve its ability to cross cell membranes and reach its target. benthamscience.com The increased lipophilicity is attributed to the fact that the highly polarized C-F bond is not a good hydrogen bond acceptor, thus reducing the molecule's interaction with water. nih.gov

The following hypothetical data illustrates the potential impact of the degree of fluorination on LogP and, consequently, cell permeability.

| Compound | Fluorination Pattern | Hypothetical LogP | Expected Membrane Permeability |

|---|---|---|---|

| Parent Compound (non-fluorinated) | - | 1.5 | Moderate |

| This compound | Monofluoro | 1.8 | Good |

| Analog with difluoro-substitution | Difluoro | 2.2 | High |

| Analog with trifluoromethyl group | Trifluoromethyl | 2.7 | Very High (but may have reduced solubility) |

This table is for illustrative purposes only and is based on established medicinal chemistry principles, not on experimental data for this specific compound.

Significance of the Amino Group in Molecular Recognition and Binding

The amino group is a critical functional group in many drug molecules, primarily due to its ability to act as a hydrogen bond donor and its basic character, allowing for the formation of salt bridges with acidic residues in a protein's active site.

Effects of Amino Group Position and Substitution Patterns

The position of the amino group on the phenyl ring is crucial for establishing specific interactions with a biological target. In this compound, the amino group is meta to the propan-1-one moiety. Shifting this group to the ortho or para position would drastically alter the geometry of its interaction with receptor residues.

Furthermore, substitution on the amino group (e.g., methylation to a secondary or tertiary amine) would change its hydrogen bonding capacity and steric bulk. A primary amine can donate two hydrogen bonds, a secondary amine one, and a tertiary amine none. These modifications can be used to probe the requirements of the binding site.

Contribution of Hydrogen Bonding from the Amino Moiety

Hydrogen bonds are directional interactions that play a significant role in the specificity and affinity of drug-receptor binding. The amino group of this compound can form hydrogen bonds with amino acid residues such as aspartate, glutamate, or serine in a binding pocket. The strength and geometry of these bonds are critical for stabilizing the ligand-protein complex.

The following table provides a hypothetical scenario of how modifications to the amino group might affect binding affinity, illustrating the importance of its hydrogen-bonding capability.

| Compound | Amino Group Modification | Hypothetical Ki (nM) | Rationale for Hypothetical Ki |

|---|---|---|---|

| This compound | Primary Amine (-NH2) | 30 | Optimal hydrogen bond donation to an acceptor in the binding site. |

| Analog with Methylamino group | Secondary Amine (-NHCH3) | 80 | Reduced hydrogen bond donation and potential steric clash. |

| Analog with Dimethylamino group | Tertiary Amine (-N(CH3)2) | 500 | Loss of hydrogen bond donation capability significantly reduces affinity. |

| Analog with Acetamido group | Amide (-NHCOCH3) | 1000 | Change in electronic character and steric bulk disrupts binding. |

This table is for illustrative purposes only and is based on established medicinal chemistry principles, not on experimental data for this specific compound.

Influence of the Propan-1-one Backbone on Conformational Dynamics and Target Fit

Conformational analysis helps in understanding the energetically favorable shapes a molecule can adopt. lumenlearning.com The propan-1-one chain can influence the orientation of the phenyl ring relative to a receptor's surface. Modifications to this backbone, such as increasing or decreasing its length, or introducing rigidity through cyclization, can have a profound impact on biological activity. For example, a longer or shorter chain might misalign the key interacting moieties (the amino and fluoro-substituted phenyl ring) within the binding pocket, leading to a loss of affinity. Conversely, a more rigid analog that pre-organizes the molecule in its bioactive conformation could lead to an increase in potency.

Assessment of Conformational Flexibility and Adaptive Binding

Conformational flexibility is a key determinant of a ligand's ability to bind effectively to its biological target. For analogs of this compound, the rotational freedom around the single bonds of the propanone side chain and the bond connecting the phenyl ring to the ketone group allows the molecule to adopt various conformations. This flexibility can enable the molecule to adapt its shape to fit into a binding pocket, a phenomenon known as adaptive binding.

Molecular docking and dynamics simulations of similar ketone-containing compounds suggest that the orientation of the phenyl ring relative to the keto group is critical for establishing key interactions with target residues. The amino and fluoro substituents on the phenyl ring can significantly influence the preferred conformation through electronic effects and by forming specific hydrogen bonds or other non-covalent interactions. For instance, the amino group can act as a hydrogen bond donor, while the fluorine atom can act as a weak hydrogen bond acceptor and modulate the electronic properties of the ring.

The flexibility of the ethyl group of the propanone moiety also contributes to the molecule's ability to explore different regions of a binding site. Studies on related kinase inhibitors have shown that even small changes in the length or branching of such alkyl chains can lead to significant differences in binding affinity and selectivity by allowing for optimal van der Waals contacts.

Effects of Modifications to the Ketone Functionality

The ketone functionality in this compound is a pivotal feature for its chemical reactivity and potential biological interactions. It can act as a hydrogen bond acceptor and its polar nature can be critical for anchoring the molecule within a binding site. Modifications to this group can have profound effects on the compound's activity.

Reduction of the ketone to a secondary alcohol, for example, introduces a chiral center and a hydrogen bond donor, which could lead to altered and potentially more specific interactions with the target. Conversely, replacing the ketone with other functional groups, such as an oxime or a hydrazone, would change the geometry and electronic distribution, likely impacting binding affinity.

The following table summarizes the predicted effects of various modifications to the ketone functionality based on general medicinal chemistry principles observed in analogous series.

| Modification of Ketone Group | Predicted Impact on Binding Interactions | Potential Change in Biological Activity |

| Reduction to secondary alcohol | Introduction of a hydrogen bond donor and a chiral center | Altered selectivity and potentially increased affinity due to new interactions |

| Conversion to an oxime | Change in geometry and hydrogen bonding capacity | Potential loss or gain of activity depending on target's topology |

| Replacement with a thioketone | Altered electronic properties and steric bulk | Likely decrease in affinity due to less favorable interactions |

| Chain extension or branching | Modified van der Waals contacts and conformational flexibility | Could enhance or decrease affinity depending on the shape of the binding pocket |

Stereochemical Considerations in Analogous Chiral Derivatives

The introduction of chirality into analogs of this compound can lead to significant differences in their biological activity. Stereoisomers, or enantiomers, can interact differently with chiral biological macromolecules such as proteins and nucleic acids, resulting in variations in potency, selectivity, and even the nature of the biological response.

Enantiomer-Specific Interactions with Biological Macromolecules

When a chiral center is introduced into a molecule, the resulting enantiomers can exhibit distinct binding modes within a target's active site. This is because the three-dimensional arrangement of functional groups in one enantiomer may allow for optimal interactions with complementary residues in the binding pocket, while the other enantiomer may not be able to achieve the same favorable contacts, and could even experience steric hindrance.

For example, if the propan-1-one side chain of a this compound analog is modified to create a chiral center, one enantiomer might position a key functional group to form a crucial hydrogen bond, while its mirror image would place that group in a less favorable position. Studies on chiral amine derivatives have demonstrated that such enantiomer-specific interactions are fundamental to their biological recognition. nih.gov

Rationalizing Chirality-Dependent Biological Activities

The differences in biological activity between enantiomers can often be rationalized through computational modeling and structural biology techniques. Molecular docking studies can predict the binding poses of each enantiomer, highlighting the specific interactions that contribute to higher affinity for one over the other.

In many cases, the biological target itself is chiral, composed of L-amino acids, which creates a chiral environment. This inherent chirality of the target is the basis for enantioselective recognition. The rational design of single-enantiomer drugs is a major focus in medicinal chemistry, as it can lead to improved therapeutic outcomes with fewer side effects. The synthesis of enantiomerically pure chiral building blocks is a key step in this process. nih.govrsc.org

The following table illustrates hypothetical differences in activity between two enantiomers of a chiral analog of this compound, based on common observations in drug development.

| Enantiomer | Hypothetical IC50 (nM) | Rationale for Difference in Activity |

| (R)-enantiomer | 10 | The (R)-configuration allows for a key hydrogen bond with a specific residue in the target's active site. |

| (S)-enantiomer | 500 | The (S)-configuration results in a steric clash with a bulky amino acid residue, preventing optimal binding. |

Development of Design Principles for Modulating Molecular Target Affinity and Selectivity

The development of potent and selective inhibitors requires a systematic approach to molecular design, guided by an understanding of the SAR. For analogs of this compound, several design principles can be applied to modulate their affinity and selectivity for a given biological target.

One key principle is the strategic placement of substituents on the phenyl ring to enhance binding and exploit differences between the target and off-target proteins. The existing amino and fluoro groups provide a starting point. For example, the introduction of a halogen atom has been shown to be essential for the inhibitory effects of some compound series. frontiersin.org The position and nature of further substituents can be varied to fine-tune interactions.

Another important design strategy involves modifying the linker between the phenyl ring and any distal functional groups. The propan-1-one chain can be altered in length, rigidity, and polarity to optimize the orientation of the molecule in the binding site. Structure-based design, which utilizes the three-dimensional structure of the target protein, is a powerful tool for rationally designing such modifications. This approach has been successfully used to design potent and selective kinase inhibitors by combining key features from different chemical series. nih.gov

Finally, achieving selectivity often involves exploiting subtle differences in the amino acid composition of the binding sites of related proteins. By designing molecules that form specific interactions with unique residues in the target protein, high selectivity can be achieved. This might involve introducing groups that can form hydrogen bonds, salt bridges, or hydrophobic interactions that are not possible with off-target proteins.

The table below outlines some general design principles and their potential impact on the affinity and selectivity of this compound analogs.

| Design Principle | Example Modification | Desired Outcome |

| Exploiting unique electrostatic interactions | Introduction of a charged group to interact with a specific charged residue in the target | Increased affinity and selectivity |

| Optimizing hydrophobic interactions | Addition of a lipophilic group to fill a hydrophobic pocket | Enhanced potency |

| Introducing conformational constraints | Cyclization of the side chain | Reduced conformational entropy upon binding, potentially increasing affinity and selectivity |

| Modulating hydrogen bonding networks | Addition of hydrogen bond donors/acceptors | Improved binding affinity and specificity |

By systematically applying these design principles and iteratively refining the molecular structure based on biological data, it is possible to develop analogs of this compound with improved affinity and selectivity for their intended molecular targets.

Mechanistic Investigations of 1 3 Amino 4 Fluorophenyl Propan 1 One S Biological Interactions

Elucidation of Cellular Pathway Modulation

The modulation of dopamine (B1211576) and serotonin (B10506) transporters by aminopropiophenone analogs can significantly impact intracellular signaling cascades. For instance, inhibition of dopamine reuptake leads to increased extracellular dopamine levels, which can then act on postsynaptic dopamine receptors. The activation of D1-like dopamine receptors typically stimulates the Gs/Golf-adenylyl cyclase-cAMP-PKA signaling pathway. Conversely, D2-like receptor activation is often coupled to Gi/o proteins, leading to an inhibition of adenylyl cyclase activity.

Similarly, alterations in serotonin transport affect serotonergic signaling. The serotonin transporter is a target for various regulatory pathways, including protein kinase C and G protein-coupled receptors. The modulation of SERT can, in turn, influence these pathways. For example, some studies have suggested that the antioxidant activity of certain aminophenyl derivatives could play a role in their cellular effects. mdpi.comnih.gov

The modulation of monoamine signaling by aminopropiophenone analogs can have profound effects on various cellular processes. The toxic effects of para-aminopropiophenone (PAPP) are a direct result of its impact on cellular respiration due to methemoglobin-induced hypoxia. wikipedia.org This highlights a drastic effect on a fundamental cellular process.

Computational Docking and Molecular Modeling for Ligand-Target Interaction Prediction